N-(3-chlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a chlorophenyl group and a hydroxy-methylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the condensation of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the chlorophenyl and hydroxy-methylphenyl groups. This can be achieved through electrophilic aromatic substitution reactions, where the pyrazole ring is treated with appropriate chlorinated and hydroxylated aromatic compounds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques, including recrystallization and chromatography, are employed to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the hydroxyphenyl ring.
N-(3-chlorophenyl)-3-(2-methylphenyl)-1H-pyrazole-5-carboxamide: Lacks the hydroxy group on the methylphenyl ring.
N-(3-bromophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide: Substitutes the chlorine atom with a bromine atom.
Uniqueness
N-(3-chlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14ClN3O2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-4-2-7-13(16(10)22)14-9-15(21-20-14)17(23)19-12-6-3-5-11(18)8-12/h2-9,22H,1H3,(H,19,23)(H,20,21) |
InChI Key |
HQSHXTBDJPCZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.